methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylate
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Overview
Description
Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylate is a heterocyclic compound with a unique structure that combines elements of pyridine and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an oxazine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylate
- 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Uniqueness
Methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylate is unique due to its specific structural features that combine elements of pyridine and oxazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1823091-98-0 |
---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylate |
InChI |
InChI=1S/C9H10N2O3/c1-13-9(12)6-2-3-7-8(11-6)10-4-5-14-7/h2-3H,4-5H2,1H3,(H,10,11) |
InChI Key |
XDIWJTWEWPGKEC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)OCCN2 |
Purity |
95 |
Origin of Product |
United States |
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